molecular formula C13H12F3N B11434439 2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole

2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B11434439
M. Wt: 239.24 g/mol
InChI Key: RXYYBCWWVVOBNE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying biological processes and developing new pharmaceuticals.

    Medicine: It has potential therapeutic applications due to its stability and bioactivity, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-phenyl-1H-pyrrole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,5-Dimethyl-1-[2-(chloromethyl)phenyl]-1H-pyrrole: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    2,5-Dimethyl-1-[2-(fluoromethyl)phenyl]-1H-pyrrole: The fluoromethyl group imparts different electronic properties compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole makes it unique due to its enhanced chemical stability, increased lipophilicity, and improved biological activity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12F3N

Molecular Weight

239.24 g/mol

IUPAC Name

2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrole

InChI

InChI=1S/C13H12F3N/c1-9-7-8-10(2)17(9)12-6-4-3-5-11(12)13(14,15)16/h3-8H,1-2H3

InChI Key

RXYYBCWWVVOBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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